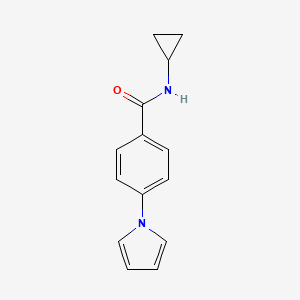

N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-16/h1-4,7-10,12H,5-6H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPXMYNJQGMBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329732 | |

| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

439097-46-8 | |

| Record name | N-cyclopropyl-4-pyrrol-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Catalysis:this is a Powerful Method for Generating Chirality. It Involves the Use of a Chiral Catalyst to Favor the Formation of One Stereoisomer over Others. Recent Advancements Have Focused on Biocatalysis, Using Engineered Enzymes to Perform Highly Selective Reactions.

Engineered variants of myoglobin (B1173299) have been developed as highly efficient biocatalysts for asymmetric cyclopropanation. nih.gov These biocatalysts can provide access to specific stereoisomers of 1-carboxy-2-aryl-cyclopropanes, which are precursors to several drugs. nih.gov The key advantage of this method is the exceptional level of stereocontrol achieved.

The table below summarizes the performance of such biocatalytic systems in the synthesis of chiral cyclopropane (B1198618) cores for various drugs.

| Target Compound Core | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Tranylcypromine Core | Engineered Myoglobin | >99% | 96% | nih.gov |

| Tasimelteon Core | Engineered Myoglobin | 98% | >99.9% | nih.gov |

| Ticagrelor Core | Engineered Myoglobin | >99% | 98% | nih.gov |

| TRPV1 Inhibitor 24 Core | Whole cells expressing Mb(H64V,V68A) | 99.9% | 99.9% | nih.gov |

These biocatalytic strategies often outperform traditional chemical methods. For example, the synthesis of the chiral cyclopropane core of a TRPV1 inhibitor using a ruthenium-based chemical catalyst resulted in only 40% de and 65% ee, whereas the engineered myoglobin catalyst achieved 99.9% de and 99.9% ee. nih.gov Similarly, engineered hemoproteins derived from cytochrome P450 can catalyze the synthesis of chiral polysubstituted cyclopropanes with excellent stereoselectivity (up to >99% de and ee). researchgate.net

These examples highlight that while the parent compound N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide is achiral, the synthesis of substituted, chiral analogues would heavily rely on advanced stereoselective methods, particularly biocatalysis, to achieve the required isomeric purity for potential pharmaceutical applications. nih.gov

Computational Chemistry and Theoretical Investigations of N Cyclopropyl 4 1h Pyrrol 1 Yl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. Such calculations provide insights into molecular structure, stability, and reactivity. For N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, specific DFT studies are not available. However, a general approach would involve optimizing the molecule's geometry to find its most stable three-dimensional shape and calculating various electronic descriptors.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. For this compound, an MEP analysis would likely identify the oxygen atom of the carbonyl group as a region of high negative potential (a site for electrophilic attack), while the hydrogen atom of the amide group would show a positive potential, indicating a potential hydrogen bond donor site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons. An FMO analysis of this compound would determine the energy gap between the HOMO and LUMO, which is a key indicator of molecular stability and reactivity. The locations of the HOMO and LUMO densities would pinpoint the most probable sites for nucleophilic and electrophilic reactions, respectively.

Theoretical Conformational Analysis and Stability

Molecules can exist in different spatial arrangements called conformations. Theoretical conformational analysis involves calculating the energy of these different arrangements to identify the most stable (lowest energy) conformer. For this compound, this analysis would explore the rotation around the single bonds, such as the bond connecting the phenyl ring to the amide group and the bond connecting the amide nitrogen to the cyclopropyl (B3062369) group. Identifying the preferred conformation is essential as it often corresponds to the biologically active shape of the molecule.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of a molecule's flexibility and conformational changes in a simulated environment, such as in water. For this compound, MD simulations would reveal how the molecule behaves in a dynamic state, offering insights into its structural stability and the different shapes it can adopt, which is critical for understanding its interactions with biological targets.

In Silico Prediction of Protein-Ligand Interactions and Binding Modes

In silico methods, particularly molecular docking, are used to predict how a small molecule (a ligand) might bind to a protein target. These predictions are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular Docking Studies

Molecular docking is a computational technique that places a molecule into the binding site of a target protein to predict its binding orientation and affinity. The quality of the binding is often estimated by a scoring function, which calculates a value representing the strength of the interaction. While no specific docking studies have been published for this compound, this method could be used to screen it against various protein targets to explore its potential biological activities. The results would show potential binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally analogous compounds.

A pertinent example is the QSAR analysis conducted on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, which share the common 4-(1H-pyrrol-1-yl)phenyl scaffold. nih.govnih.gov This study aimed to elucidate the structural requirements for their anticancer activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. nih.govnih.gov By employing the Orthogonal Projections to Latent Structure (OPLS) method, researchers were able to generate predictive QSAR models that highlighted key molecular descriptors influencing the cytotoxic activity of these compounds. nih.govnih.gov

The developed OPLS models demonstrated a verified predictive ability, indicating their robustness in correlating structural features with biological outcomes. nih.govnih.gov These models successfully identified crucial molecular descriptors that govern the anticancer potency of the benzenesulfonamide (B165840) derivatives. nih.govnih.gov Such descriptors typically fall into several categories, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. The analysis of these descriptors helps in understanding how modifications to the chemical structure can impact the biological activity.

For instance, the QSAR models for the N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides could reveal that specific electronic properties of the aryl or heteroaryl substituent are critical for activity. This might suggest that electron-withdrawing or electron-donating groups at particular positions could enhance the compound's ability to interact with its biological target. Similarly, steric descriptors might indicate that a certain size or shape of a substituent is optimal for fitting into a binding pocket.

The findings from such QSAR studies on closely related structures provide a valuable framework for the rational design of novel this compound derivatives with potentially enhanced biological activities. By understanding the key molecular features that drive the activity of the 4-(1H-pyrrol-1-yl)phenyl moiety in a biological context, medicinal chemists can make more informed decisions in the design and synthesis of new analogues.

To illustrate the type of data generated in such a study, the following interactive table provides a hypothetical representation of molecular descriptors and their correlation with biological activity for a series of derivatives.

| Compound ID | R-Group | Molecular Weight | LogP | Dipole Moment (Debye) | IC50 (µM) |

| 1 | -H | 298.35 | 3.5 | 4.2 | 15.8 |

| 2 | -Cl | 332.80 | 4.1 | 5.1 | 8.2 |

| 3 | -CH3 | 312.38 | 3.9 | 4.0 | 12.5 |

| 4 | -OCH3 | 328.38 | 3.6 | 4.5 | 10.1 |

| 5 | -NO2 | 343.35 | 3.4 | 6.8 | 5.4 |

This table is a hypothetical representation to illustrate the types of data used in QSAR studies and does not represent actual experimental results for this compound derivatives.

Mechanistic Insights from Theoretical Studies for this compound Related Reactions and Biological Activities

Theoretical studies and computational chemistry offer powerful tools to gain mechanistic insights into chemical reactions and biological activities at the molecular level. For this compound, while specific mechanistic studies on the entire molecule are limited, we can infer potential reaction mechanisms and modes of biological interaction by examining theoretical investigations of its constituent chemical motifs: the N-cyclopropyl amide, the pyrrole (B145914) ring, and the benzamide (B126) core.

Computational studies on amide bond formation have provided detailed energy profiles and transition state geometries for these reactions. nih.gov Theoretical calculations, such as those employing ab initio methods, have shown that the energy barrier for the amidation reaction can be significantly influenced by catalysts and the surrounding solvent environment. nih.gov For the synthesis of this compound, which would likely involve the reaction of a 4-(1H-pyrrol-1-yl)benzoyl derivative with cyclopropylamine (B47189), theoretical studies could be used to predict the most efficient reaction pathway and identify key intermediates and transition states.

The cyclopropyl group itself is a subject of interest in computational studies due to its unique electronic and steric properties. nih.gov Theoretical investigations into the tandem Heck–ring-opening of cyclopropyl derivatives have utilized Density Functional Theory (DFT) to shed light on the reaction mechanism and the factors governing regio- and stereoselectivity. nih.gov Such studies reveal how the cyclopropane (B1198618) ring can participate in and influence the outcome of chemical transformations. nih.gov

From a biological activity perspective, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. For instance, in a study of pyrrolo-pyridine benzamide derivatives as potential antitumor agents, molecular docking and dynamics simulations were used to demonstrate how these compounds could form key hydrogen bonds with the c-Met kinase. nih.gov These simulations also helped to identify crucial amino acid residues involved in the binding, providing a detailed picture of the ligand-receptor interaction at the atomic level. nih.gov

Furthermore, computational studies on pyrrole derivatives have explored their thermodynamic and kinetic stability. researchgate.net By calculating properties such as enthalpy of formation and bond dissociation energy, researchers can predict the stability of these molecules. researchgate.net For this compound, such calculations could provide insights into its metabolic stability and potential degradation pathways.

The following table summarizes the types of computational methods and the insights that can be gained for a molecule like this compound based on studies of its related structures.

| Computational Method | Application | Potential Insights for this compound |

| Ab initio Calculations | Reaction Mechanism Studies | Elucidation of the energy barriers and transition states for the amide bond formation step in its synthesis. nih.gov |

| Density Functional Theory (DFT) | Reaction Mechanism & Electronic Structure | Understanding the role of the cyclopropyl group in reactions and predicting the molecule's reactivity and electronic properties. nih.govmdpi.com |

| Molecular Docking | Ligand-Receptor Binding | Predicting the preferred binding mode and affinity of the molecule to a specific biological target. nih.gov |

| Molecular Dynamics (MD) Simulations | Dynamic Behavior of Ligand-Receptor Complex | Assessing the stability of the predicted binding pose and understanding the dynamic interactions with the target protein over time. nih.gov |

These theoretical approaches provide a powerful complement to experimental studies, offering a deeper understanding of the chemical and biological behavior of this compound and guiding the design of future derivatives with improved properties.

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 1h Pyrrol 1 Yl Benzamide Derivatives

Elucidation of Pharmacophoric Features within the N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide Scaffold

A pharmacophore model for this scaffold identifies several key features essential for biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and specific aromatic interactions. The pyrrole (B145914) nitrogen and the amide N-H group can act as hydrogen bond donors, while the amide carbonyl oxygen serves as a crucial hydrogen bond acceptor. juit.ac.instereoelectronics.org The flat, aromatic systems of the pyrrole and benzene (B151609) rings contribute to hydrophobic and π-π stacking interactions within target binding sites.

The spatial arrangement of these features is critical. The central benzamide (B126) unit acts as a rigid scaffold, positioning the N-cyclopropyl and 4-(1H-pyrrol-1-yl) groups in a specific orientation for optimal receptor engagement. The combination of a hydrogen bond acceptor (amide oxygen), a hydrogen bond donor (amide N-H), a hydrophobic aromatic ring (benzene), and an additional heteroaromatic system (pyrrole) defines the core pharmacophore of this class of compounds. rsc.orgmdpi.com

Role of the N-Cyclopropyl Substituent in Modulating Biological Activity and Selectivity

The N-cyclopropyl group is a significant feature in medicinal chemistry, often introduced to enhance potency, metabolic stability, and selectivity. scientificupdate.comhyphadiscovery.com Its impact on the benzamide scaffold is multifaceted.

The cyclopropyl (B3062369) ring, due to its rigid and compact nature, can precisely orient the molecule within a binding pocket, often leading to enhanced potency. scientificupdate.com In various classes of bioactive compounds, the replacement of small alkyl groups (e.g., methyl, ethyl) with a cyclopropyl moiety has resulted in significantly improved target affinity. nih.gov For instance, in a series of antimalarial carboxamides, replacing an N-cyclopropyl group with a smaller methyl substituent reduced activity by 20-fold, while replacement with an isopropyl group of similar steric volume maintained potency, highlighting the importance of this specific conformation and size. nih.gov This suggests the cyclopropyl group fits optimally into a specific hydrophobic pocket of the target protein. Its introduction can also lower the basicity of the amide nitrogen, which can influence pharmacokinetic properties. hyphadiscovery.com

Table 1: Effect of N-Amide Substituent on Biological Activity in a Related Carboxamide Series

| Compound | N-Substituent | Activity (EC₅₀, µM) | Fold Change vs. Cyclopropyl |

| 17 | Cyclopropyl | 0.18 | 1.0 (Reference) |

| 18 | H | >10 | >55-fold decrease |

| 19 | Methyl | 2.6 | 14.4-fold decrease |

| 20 | Ethyl | 0.70 | 3.9-fold decrease |

| 21 | Isopropyl | 0.16 | 1.1 (Similar) |

| 26 | n-Propyl | 0.13 | 1.4 (Similar) |

Data adapted from studies on related carboxamide scaffolds to illustrate the impact of the N-alkyl group on potency. nih.gov

The amide N-H bond, adjacent to the cyclopropyl group, is a critical hydrogen bond donor. stereoelectronics.orgmdpi.com The cyclopropyl group itself does not participate directly in hydrogen bonding but influences the electronic properties of the amide. The strained ring system possesses enhanced p-character in its C-C bonds, which can affect the acidity of the adjacent N-H proton and the rotational barrier of the amide C-N bond. scientificupdate.com

Stereoelectronically, the orientation of the cyclopropyl group relative to the benzamide core is crucial. For optimal interaction, the conformation must align the cyclopropyl C-H bonds with the p-orbitals of the aromatic system, which can influence reactivity and binding. vt.edu This conformational rigidity can lock the molecule into a bioactive shape, reducing the entropic penalty upon binding to a target and thereby increasing affinity. nih.gov

Influence of the 4-(1H-Pyrrol-1-yl) Substituent on Biological Activity

Substitution on the pyrrole ring can significantly modulate biological activity. A structure-activity relationship study on a closely related series, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, found that the 2,5-dimethylpyrrole moiety was the most effective partial structure for enhancing monoclonal antibody production in cell cultures. plos.org This indicates that adding small, lipophilic groups to the pyrrole ring can enhance favorable interactions with the biological target. Electron-withdrawing or electron-donating groups on the pyrrole ring can alter the electron density of the entire molecule, affecting its binding properties and metabolic stability. plos.org

Table 2: Impact of Pyrrole Substitution on Cell-Specific Productivity in a CHO Cell Model

| Compound/Fragment | Key Structural Moiety | Relative Cell-Specific Productivity (Fold Change vs. Control) |

| MPPB | 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide core | ~2.0 |

| Fragment 1 | 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzamide | ~1.8 |

| Fragment 2 | 2,5-Dimethylpyrrole | ~2.2 |

| Fragment 3 | 4-Aminobenzamide | ~1.0 (No significant change) |

Data derived from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) and its fragments, demonstrating that the substituted pyrrole is the primary driver of activity. plos.org

The conjugation between the pyrrole ring and the benzamide core creates a larger, planar system that can enhance binding affinity through increased surface area contact with the target. This extended conjugation affects the molecule's electronic properties, dipole moment, and ability to interact with biological macromolecules, making the 4-(1H-pyrrol-1-yl) substituent a critical determinant of the compound's biological profile. nih.govnih.gov

Structure-Activity Relationships of the Benzamide Core

The benzamide core of this compound serves as a crucial scaffold, with both the benzene ring and the amide linkage playing pivotal roles in the molecule's interaction with its biological targets. Modifications to this core have been extensively studied to optimize activity.

Substituent Effects on the Benzene Ring

The electronic properties and position of substituents on the benzene ring significantly influence the compound's potency and selectivity. The reactivity of the benzene ring and its interaction with target proteins are governed by the interplay of inductive and resonance effects of these substituents. libretexts.orglibretexts.org

Generally, substituents can be classified as either activating or deactivating. Activating groups donate electron density to the ring, making it more electron-rich, while deactivating groups withdraw electron density. libretexts.orglumenlearning.com For instance, in related N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide derivatives, the introduction of electron-withdrawing groups like chlorine or bromine at the para-position of the benzamide ring was explored. nih.gov Such modifications can alter the electronic distribution of the entire molecule, affecting binding affinity and pharmacokinetic properties.

The introduction of a chlorine atom or a nitro-group on the benzene ring of certain N-substituted benzamide derivatives has been shown to decrease anti-proliferative activity, suggesting that strong electron-withdrawing groups can be detrimental. nih.gov Conversely, electron-donating groups can enhance activity in other contexts by increasing the nucleophilicity of the aromatic ring. lumenlearning.com

| Substituent Type | Electronic Effect | General Impact on Activity | Example Groups |

|---|---|---|---|

| Activating | Electron-Donating (Inductive or Resonance) | May increase or decrease activity depending on the specific biological target and binding mode. Can influence metabolic stability. | -CH₃, -OH, -OCH₃ |

| Deactivating | Electron-Withdrawing (Inductive or Resonance) | Can be crucial for specific interactions (e.g., hydrogen bonding) but may also reduce overall activity. nih.gov | -Cl, -Br, -NO₂, -CN |

Modifications at the Amide Linkage

The amide linkage is a critical structural feature, often participating in hydrogen bonding interactions within the binding site of a target protein. However, amide bonds can be susceptible to metabolic cleavage by proteases. Therefore, modifications to this linkage are a common strategy to improve metabolic stability and other pharmacokinetic properties. nih.gov

| Bioisostere | Key Features | Potential Impact on SAR |

|---|---|---|

| 1,2,4-Oxadiazole / 1,3,4-Oxadiazole | Metabolically stable, maintains H-bond acceptor properties. nih.gov | Can improve metabolic stability, bioavailability, and membrane permeability. nih.gov |

| 1,2,3-Triazole | Rigid, stable, capable of H-bonding. nih.gov | Improves metabolic stability while mimicking the vectoral properties of the amide bond. |

| Thioamide | Similar size to amide, different electronic character. mdpi.com | May alter binding affinity and metabolic profile. |

| Urea | Additional H-bond donor capacity. mdpi.com | Can introduce new hydrogen bonding interactions, potentially increasing potency. |

Bioisosteric Replacements and Their Impact on SAR

Bioisosterism is a fundamental strategy in medicinal chemistry used to enhance potency, selectivity, and pharmacokinetic properties by replacing one functional group with another that has similar physical or chemical properties. nih.gov

Replacement of Pyrrole with Other Heterocycles (e.g., Pyrazole (B372694), Benzimidazole)

The 1H-pyrrol-1-yl group is a key pharmacophoric element. Its replacement with other five- or six-membered heterocycles can significantly modulate the compound's biological and physicochemical properties.

Pyrazole: Pyrazole is a versatile bioisostere for the pyrrole ring. nih.govktu.edu It contains two adjacent nitrogen atoms, with one acting as a hydrogen bond donor (like pyrrole) and the other as a hydrogen bond acceptor (like pyridine). nih.gov This dual functionality allows for different binding interactions compared to pyrrole. Replacing pyrrole with pyrazole can also lead to improved metabolic stability and altered lipophilicity. nih.govktu.edu Pyrazole derivatives have a broad spectrum of biological activities, making them a valuable alternative in drug design. pharmajournal.net

Benzimidazole (B57391): Benzimidazole is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. whiterose.ac.ukrroij.com Its bicyclic structure is larger than pyrrole, which can lead to enhanced binding through additional van der Waals or pi-stacking interactions. The benzimidazole ring system is versatile, allowing for substitutions at multiple positions to fine-tune activity. rroij.comnih.govnih.gov Its structural similarity to purines allows it to interact with a wide range of biological targets. whiterose.ac.uk

| Heterocycle | Key Structural Features | Potential Impact on SAR |

|---|---|---|

| Pyrrole | 5-membered aromatic ring, one N-H donor. | Baseline scaffold, participates in H-bonding and hydrophobic interactions. |

| Pyrazole | 5-membered aromatic ring, one N-H donor, one N acceptor. nih.gov | Introduces H-bond acceptor capability, may alter binding orientation and improve metabolic stability. nih.govktu.edu |

| Benzimidazole | Fused bicyclic system, larger surface area. whiterose.ac.uk | Can provide additional binding interactions (e.g., pi-stacking), potentially increasing potency and selectivity. rroij.comnih.gov |

Alterations of the N-Cyclopropyl Group

This substitution can confer several advantages:

Increased Rigidity: The rigid conformation of the cyclopropyl ring can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity. beilstein-journals.orgnih.gov

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes compared to those in linear alkyl chains, which can improve the metabolic profile of the compound. beilstein-journals.org

Modulation of Physicochemical Properties: The cyclopropyl group's electron-withdrawing nature can influence the pKa of adjacent functional groups. beilstein-journals.org Its replacement of an acyclic alkyl group typically leads to a decrease in lipophilicity. beilstein-journals.org

Further alterations, such as the introduction of fluorine atoms onto the cyclopropyl ring, can be used to fine-tune lipophilicity and block sites of metabolism without significantly increasing steric bulk. beilstein-journals.org The metabolic fate of the cyclopropyl group itself, which can involve ring-opening, is another important consideration in the design of long-acting analogues. nih.gov

| Modification | Rationale | Potential Impact on SAR |

|---|---|---|

| Inclusion of Cyclopropyl Group | Bioisostere for isopropyl/other alkyl groups. beilstein-journals.org | Increases rigidity, enhances metabolic stability, may improve binding affinity. beilstein-journals.org |

| Fluorination of Cyclopropyl Ring | Block metabolic hotspots, modulate lipophilicity. | Can improve pharmacokinetic profile and fine-tune potency. beilstein-journals.org |

| Replacement with Larger Cycloalkyls (e.g., Cyclobutyl) | Probe steric limits of the binding pocket. | May increase or decrease activity depending on the size of the binding site. |

Investigation of Biological Targets and Mechanisms of Action for N Cyclopropyl 4 1h Pyrrol 1 Yl Benzamide and Analogues

Identification and Characterization of Specific Molecular Targets

The characterization of molecular targets for N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide and related compounds has been primarily achieved through enzyme inhibition assays and receptor binding studies. These investigations have identified several key proteins that interact with this chemical scaffold.

Enzyme Inhibition Studies (e.g., Kinases like SIKs, CDK2, p38α MAP kinase; DprE1, COX-2, 15-LOX, Carbonic Anhydrase II)

Analogues of this compound have demonstrated inhibitory activity against a variety of enzymes, highlighting the versatility of the N-cyclopropylbenzamide core structure in inhibitor design.

p38α Mitogen-Activated Protein (MAP) Kinase: The p38α MAP kinase is a critical regulator of inflammatory responses. nih.govuni-tuebingen.de Hybrid molecules incorporating the N-cyclopropylbenzamide moiety have been synthesized and evaluated as potent p38α MAPK inhibitors. nih.gov For instance, a series of N-cyclopropylbenzamide-benzophenone hybrids showed significant inhibitory activity. One notable compound from this series, a N-cyclopropyl-3-methylbenzamide derivative linked to a benzophenone, displayed a half-maximal inhibitory concentration (IC50) of 0.027 µM against p38α MAPK, indicating potent inhibition. nih.gov The discovery of BMS-582949, a clinical-phase p38α inhibitor, was guided by the rational substitution of a methoxy (B1213986) group with an N-cyclopropyl group, which improved H-bonding characteristics. researchgate.net This compound, 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f] nih.govresearchgate.netnih.govtriazine-6-carboxamide, has an IC50 value of 13 nM for p38α. researchgate.net

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a key target for anti-tuberculosis drug development. nih.govpreprints.orgnih.gov While direct inhibition by this compound is not extensively documented, related structures such as N-alkyl nitrobenzamides have been explored as DprE1 inhibitors. preprints.orgresearchgate.net These inhibitors can act via covalent or non-covalent mechanisms. Covalent inhibitors often contain a nitro group that is reduced by the enzyme's FAD cofactor, leading to the formation of a covalent bond with a key cysteine residue (Cys387). preprints.orgnih.gov Non-covalent inhibitors, such as the promising lead compound TCA1, also interact with Cys387 but without forming a permanent bond. nwafu.edu.cnvlifesciences.com The structural similarities between these benzamide-based inhibitors and the title compound suggest that the N-cyclopropylbenzamide scaffold could be adapted for DprE1 inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins. nih.gov While specific data for this compound is not available, analogues containing benzenesulfonamide (B165840) moieties, such as celecoxib, are well-known selective COX-2 inhibitors. researchgate.net Research into related structures, like 4-benzylideneamino-benzenesulfonamides, has yielded compounds with potent and selective COX-2 inhibition. For example, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide showed an IC50 of 0.74 µM for COX-2, with high selectivity over COX-1. nih.gov

15-Lipoxygenase (15-LOX): This enzyme is involved in the formation of lipid peroxides and plays a role in inflammatory conditions. nih.govresearchgate.net Inhibition of 15-LOX has been explored as a therapeutic strategy. nih.gov Indole-based structures and derivatives of existing NSAIDs have shown inhibitory activity against 15-LOX. nih.govlifenscience.org For example, a derivative of flurbiprofen (B1673479) demonstrated a 15-LOX inhibition IC50 value of 0.18 µM. lifenscience.org

Carbonic Anhydrase II (CA II): Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. mdpi.com Various sulfonamide-based compounds have been shown to be effective inhibitors of several CA isoforms, including the cytosolic CA II. nih.govnih.gov Studies on benzenesulfonamides incorporating thiourea-substituted benzamide (B126) derivatives have demonstrated CA inhibitory activity. mdpi.com For example, certain 2-thiocyclopenta[d]pyrimidine-benzenesulfonamides effectively inhibit CA II with inhibition constant (Ki) values as low as 0.11 µM. nih.gov

| Target Enzyme | Analogue Structure | IC50 / Ki | Reference |

| p38α MAP Kinase | N-cyclopropylbenzamide-benzophenone hybrid | 0.027 µM (IC50) | nih.gov |

| p38α MAP Kinase | BMS-582949 | 13 nM (IC50) | researchgate.net |

| COX-2 | 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 µM (IC50) | nih.gov |

| 15-LOX | Flurbiprofen derivative | 0.18 µM (IC50) | lifenscience.org |

| Carbonic Anhydrase II | 2-thiocyclopenta[d]pyrimidine-benzenesulfonamide (12a) | 0.11 µM (Ki) | nih.gov |

Receptor Binding Assays

The benzamide scaffold is a known pharmacophore for dopamine (B1211576) D2 receptor antagonists. Studies on related compounds have confirmed their potential to interact with specific receptor types. An analogue of the pyrrolidinyl benzamide YM-09151-2, specifically cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino)benzamide (IYM), was evaluated for its binding to dopamine D2 receptors. nih.gov In vitro competitive binding assays using rat striatal membranes demonstrated that IYM has a high affinity for D2 receptors, with a dissociation constant (Kd) of 0.04 nM. nih.gov This high-affinity binding underscores the potential for N-cyclopropylbenzamide derivatives to be developed as ligands for specific G-protein coupled receptors.

Detailed Analysis of Protein-Ligand Binding Interactions

Understanding the precise molecular interactions between this compound analogues and their protein targets is crucial for mechanism elucidation and further drug design. Co-crystallography and other biophysical methods have provided valuable insights into these binding events.

Co-crystallography with Target Proteins (for related compounds)

X-ray crystallography has been instrumental in revealing the binding modes of benzamide-containing inhibitors with their target enzymes.

p38α MAP Kinase: Co-crystal structures of p38α with various inhibitors, including those with benzamide moieties, have elucidated key interactions within the ATP-binding site. researchgate.netnih.govnih.govresearchgate.net These structures show that inhibitors often form hydrogen bonds with the "hinge" region of the kinase (e.g., with the backbone of Met109 and Gly110). researchgate.netrsc.org The binding of the p38α inhibitor BMS-582949, which contains an N-cyclopropyl amide group, was confirmed by X-ray crystallography, revealing its specific interactions within the active site. researchgate.net These inhibitors can stabilize specific inactive conformations of the kinase's activation loop, which can influence the rate of dephosphorylation. nih.govnih.gov

DprE1: The crystal structure of DprE1 in complex with non-covalent inhibitors like TCA1 has been solved (PDB ID: 4KW5). nwafu.edu.cn These studies show that the inhibitor binds in a pocket near the FAD cofactor and interacts with the critical Cys387 residue through non-covalent forces. vlifesciences.com The structure also reveals the presence of flexible loops near the substrate-binding pocket, which can be exploited for designing new inhibitors with improved potency and resistance profiles. nwafu.edu.cn Docking studies with N-alkyl nitrobenzamides suggest their binding pocket is very similar to that of known inhibitors. researchgate.net

Biochemical and Biophysical Characterization of Binding Events

Biochemical and biophysical studies complement structural data by characterizing the dynamics and thermodynamics of binding. For p38α MAP kinase, it has been shown that some inhibitors act as "dual-action" inhibitors. nih.gov They not only block the active site but also promote the kinase's inactivation by increasing its rate of dephosphorylation. nih.gov This is achieved by stabilizing a conformation of the activation loop that makes the phospho-threonine residue more accessible to phosphatases. nih.govnih.gov For DprE1, the mechanism of covalent inhibitors has been well-characterized; the enzyme reduces the inhibitor's nitro group, which then forms an irreversible adduct with Cys387, leading to enzyme inactivation. preprints.orgvlifesciences.com

Cellular Pathway Modulation by this compound Derivatives

The interaction of N-cyclopropylbenzamide analogues with their molecular targets translates into the modulation of critical cellular signaling pathways, leading to distinct biological outcomes.

Microtubule Destabilization and Cell Cycle Arrest: A study on N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, an analogue of the title compound, revealed potent antiproliferative activity in human cancer cell lines. nih.gov The most potent compound in this series exhibited an IC50 for growth inhibition in the low micromolar range. nih.govresearchgate.net Mechanistic studies showed that this compound leads to the depolymerization of microtubules, a key component of the cellular cytoskeleton. nih.govresearchgate.net This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cells to accumulate in the G2/M phase of the cell cycle. nih.gov Microtubule-targeting agents are a major class of anticancer therapeutics. mdpi.com

Inhibition of RANKL-Mediated Osteoclast Differentiation: Another N-cyclopropylbenzamide derivative, N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide, has been identified as an inhibitor of osteoclastogenesis. nih.gov Osteoclasts are cells responsible for bone resorption, and their activity is stimulated by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). nih.govresearchgate.net This derivative was found to dose-dependently inhibit the differentiation of precursor cells into mature osteoclasts induced by RANKL, with an IC50 of 0.64 µM. nih.gov The compound also suppressed the formation of F-actin rings and the bone resorption activity of mature osteoclasts, indicating its interference with the RANKL signaling pathway. nih.gov

Anti-inflammatory Activity: Consistent with their inhibition of p38α MAPK, N-cyclopropylbenzamide-benzophenone hybrids have demonstrated significant anti-inflammatory activity in cellular models. nih.gov The inhibition of p38α MAPK blocks the production of pro-inflammatory cytokines, which is a key mechanism for controlling inflammation.

| Cellular Effect | Compound Analogue | Effective Concentration | Reference |

| Microtubule Depolymerization | N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide | Low micromolar (IC50) | nih.govresearchgate.net |

| Inhibition of Osteoclast Differentiation | N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide | 0.64 µM (IC50) | nih.gov |

| Anti-inflammatory Activity | N-cyclopropylbenzamide-benzophenone hybrid | Not specified | nih.gov |

Signaling Pathway Interrogation

The pyrrole-containing compound, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a novel dual-targeting agent, has been shown to suppress the Wnt/β-catenin signaling pathway. nih.gov This compound effectively downregulated the expression of Wnt/β-catenin target genes such as MYC, Fgf20, and Sall4. nih.gov The Wnt signaling pathway is crucial in various cellular processes, and its dysregulation is often implicated in cancer. nih.gov

In a separate study, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to modulate the mTORC1 signaling pathway. nih.gov These compounds reduced mTORC1 activity, which is a key regulator of cell growth and metabolism. nih.gov The inhibition of the mTORC1 pathway can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components. nih.gov

Enzyme Activity Modulation within Cellular Contexts

Analogues of this compound have demonstrated the ability to modulate the activity of specific enzymes within a cellular context. For instance, a series of pyrrole (B145914) and indole (B1671886) derivatives have been synthesized as inhibitors of human carbonic anhydrases (hCAs). nih.gov Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological and pathological processes, including pH regulation and oncogenesis. nih.gov

One particular derivative, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, was identified as a potent inhibitor of hCA XII, with a Ki of 6.8 nM. nih.gov The study highlighted that the presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents was crucial for strong inhibition of hCA. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | hCA XII | 6.8 nM |

Mechanism of Action Elucidation at the Molecular Level

The molecular mechanisms of action for benzamide derivatives often involve intricate interactions with cellular machinery, leading to the modulation of fundamental cellular processes.

Inhibiting Cell Proliferation and Inducing Apoptosis

A key mechanism of action for many benzamide analogues is the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death. For example, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress the growth of recombinant Chinese hamster ovary (CHO) cells. plos.orgsemanticscholar.org This compound also led to an increase in the cell-specific glucose uptake rate and the amount of intracellular adenosine (B11128) triphosphate (ATP). plos.orgsemanticscholar.org

N-substituted benzamides, such as declopramide, have been shown to induce apoptosis in murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells. nih.gov The apoptotic mechanism was found to be correlated with the release of cytochrome c from the mitochondria into the cytosol and the subsequent activation of caspase-9. nih.gov The process was inhibited by the broad-spectrum caspase inhibitor zVADfmk and the caspase-9 inhibitor zLEDHfmk. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was able to inhibit declopramide-induced apoptosis. nih.gov Interestingly, the induction of apoptosis by these N-substituted benzamides was found to be independent of the tumor suppressor protein p53. nih.gov

Another analogue, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide, also exhibited potent anticancer activity. nih.gov The most active compound in this series promoted cell cycle arrest in the G2/M phase, induced caspase activity, and increased the population of apoptotic cells. nih.gov

| Cell Line | Compound | Effect |

| CHO | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Suppressed cell growth, increased glucose uptake and ATP |

| 70Z/3, HL60 | Declopramide | Induced apoptosis via cytochrome c release and caspase-9 activation |

| HCT-116, HeLa, MCF-7 | N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | Cell cycle arrest at G2/M, induced caspase activity and apoptosis |

Interaction with DNA (for Cyclopropyl (B3062369) Moiety)

The cyclopropyl group is a recurring structural motif in many biologically active molecules and approved drugs. nih.govresearchgate.netscientificupdate.com Its unique electronic and steric properties can significantly influence a molecule's pharmacological profile. nih.govresearchgate.net The enhanced π-character of the C-C bonds and the shorter, stronger C-H bonds are notable features of the cyclopropane (B1198618) ring. nih.gov

While direct evidence for the interaction of the cyclopropyl moiety of this compound with DNA is not extensively documented in the available literature, the cyclopropyl group in other contexts has been recognized for its role in modulating the properties of drug molecules. nih.govresearchgate.net It can enhance potency, improve metabolic stability, and contribute to a more favorable binding to biological targets. nih.govresearchgate.net In some drug candidates, the rigid nature of the cyclopropyl ring helps to constrain the conformation of the molecule, which can lead to a more entropically favorable binding to its receptor. nih.goviris-biotech.de

Preclinical Biological Evaluation of N Cyclopropyl 4 1h Pyrrol 1 Yl Benzamide and Its Derivatives

In Vitro Biological Assays for Target Engagement and Functional Activity

The preclinical evaluation of N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide and its structural analogs involves a cascade of in vitro assays designed to confirm their interaction with biological targets and assess their functional effects in a cellular context. These assays are fundamental in establishing a compound's biological activity profile and therapeutic potential.

High-throughput screening (HTS) serves as the initial step in identifying promising compounds from large chemical libraries. In one extensive screening campaign, 23,227 different chemicals were evaluated to find enhancers of monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. plos.orgnih.gov This effort identified a pyrrole-containing benzamide (B126) derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), as a validated hit that increased cell-specific antibody productivity. plos.orgnih.govsemanticscholar.org The process involved an initial screening in 96-well plates, followed by a secondary screening of 72 selected compounds to confirm their effects on mAb concentration and cell viability. plos.org

Following hit identification, compounds are subjected to a variety of cell-based assays to characterize their specific biological functions. Derivatives of this compound have demonstrated a wide spectrum of activities, including anti-osteoclast, antimicrobial, antiviral, and anticancer effects.

Anti-Osteoclast Differentiation Activity: Certain benzamide derivatives have been investigated for their ability to inhibit osteoclastogenesis, the process of osteoclast differentiation, which is a key factor in bone resorption and diseases like osteoporosis. nih.govresearchgate.netnih.gov In a study focused on this activity, nine new derivatives incorporating cyclopropyl (B3062369) amide and piperazine (B1678402) sulfonamide moieties were synthesized and screened for their ability to inhibit Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-mediated osteoclast differentiation. nih.gov The most potent compound, a derivative identified as 5b (N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide), dose-dependently inhibited osteoclast formation with a half-maximal inhibitory concentration (IC₅₀) of 0.64 µM. nih.gov Further cell-based assays confirmed that this compound also suppressed F-actin ring formation and the bone resorption activity of mature osteoclasts. nih.gov

Table 1: Anti-Osteoclast Differentiation Activity of Benzamide Derivative 5b

| Compound | Target Process | Assay | IC₅₀ (µM) | Additional Effects |

|---|---|---|---|---|

| Derivative 5b | Osteoclast Differentiation | TRAP Staining | 0.64 | Suppression of F-actin ring formation and bone resorption |

Antimicrobial Activity: The benzamide scaffold, particularly when combined with cyclopropyl or pyrrole (B145914) groups, is a feature of various compounds with antimicrobial properties. nanobioletters.comnih.gov A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and evaluated for antibacterial and antifungal activities. nih.gov Several of these compounds demonstrated potent antimicrobial effects against a panel of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.gov Similarly, studies on pyrrolyl benzimidazole (B57391) derivatives revealed significant antibacterial activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against both Gram-positive and Gram-negative bacteria, and antitubercular activity with an MIC of 3.12 µg/mL.

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound Series | Organism Type | Activity Range (MIC) |

|---|---|---|

| Pyrrolyl Benzimidazoles (e.g., 4a, 4d, 5a, 5d) | Gram-positive & Gram-negative Bacteria | 6.25 - 100 µg/mL |

| Pyrrolyl Benzimidazoles (e.g., 4d, 5d) | Mycobacterium tuberculosis | 3.12 µg/mL |

Antiviral Activity: Cell-based assays have been instrumental in identifying benzamide derivatives with potent antiviral capabilities. The compound AH0109 was found to inhibit HIV-1 replication in C8166 T cells with a 50% effective concentration (EC₅₀) of 0.7 μM. nih.gov Mechanistic studies revealed that AH0109 acts at the early stages of the viral life cycle, specifically impairing reverse transcription. nih.gov Another study identified the benzoic acid derivative NC-5 as an inhibitor of influenza A virus, including an oseltamivir-resistant strain (H1N1-H275Y), with an EC₅₀ of 32.8 μM. mdpi.com The antiviral activity of N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), another benzamide-related structure, has been demonstrated against Zika virus, where it was shown to reduce the steady-state accumulation of viral RNA. nih.gov

Table 3: Antiviral Activity of Selected Benzamide Derivatives

| Compound | Virus | Cell Line | EC₅₀ |

|---|---|---|---|

| AH0109 | HIV-1 | C8166 T cells | 0.7 µM |

| NC-5 | Influenza A (H1N1, oseltamivir-resistant) | MDCK cells | 32.8 µM |

Anticancer Activity: Derivatives of this compound have shown significant antiproliferative activity across various human cancer cell lines. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were evaluated, with one compound (28) exhibiting potent cytotoxicity against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cells, with IC₅₀ values of 3, 5, and 7 µM, respectively. nih.gov Another study on N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide analogs identified a compound (3) with low micromolar IC₅₀ values for growth inhibition. nih.gov This compound was found to induce cell cycle arrest in the G2/M phase and lead to the depolymerization of microtubules. nih.gov Furthermore, the derivative 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide (15) showed strong inhibition of viability in colorectal and triple-negative breast cancer cells and was notably effective against a doxorubicin-resistant cell line. nih.gov

Table 4: Anticancer Activity of Selected Pyrrole-Benzamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 28 | HCT-116 (Colon) | 3 | Induces apoptosis, G2/M cell cycle arrest |

| MCF-7 (Breast) | 5 | ||

| HeLa (Cervical) | 7 | ||

| Compound 3 | Human Cancer Cell Lines | Low micromolar | Microtubule depolymerization, G2/M arrest |

| Compound 15 | TNBC, Colorectal, Doxorubicin-resistant cells | Potent inhibition | Dual inhibitor of Carbonic Anhydrase & Wnt/β-catenin |

Selectivity and Off-Target Profiling

A critical aspect of preclinical evaluation is determining a compound's selectivity for its intended target over other related biological molecules. This profiling helps predict potential off-target effects and establishes a preliminary therapeutic window.

To assess selectivity, lead compounds are often tested against a panel of related biological targets, such as kinases or receptors that share structural homology with the primary target. This process, known as counter-screening, is essential for identifying potential liabilities. For example, in the development of benzamide derivatives as inhibitors of discoidin domain receptors (DDR1/DDR2), a key strategy involved incorporating cyclopropyl groups to enhance both activity and selectivity. nih.gov The resulting compounds were counter-screened against KDR (VEGFR2), a related kinase. The results showed that the inhibitory activity against KDR was significantly reduced for the cyclopropyl-containing compounds, demonstrating their selectivity for DDRs over KDR. nih.gov This type of profiling is crucial for guiding medicinal chemistry efforts toward compounds with a cleaner off-target profile.

The therapeutic index, often expressed in vitro as a selectivity index (SI), is a quantitative measure of a drug's safety margin. It is typically calculated as the ratio of the concentration causing cytotoxicity to the concentration required for the desired therapeutic effect (e.g., CC₅₀ / EC₅₀). A higher SI value indicates a wider margin between the effective and toxic concentrations. For the anti-influenza compound NC-5, the 50% cytotoxic concentration (CC₅₀) was found to be greater than 640 μM, while its EC₅₀ against a resistant influenza strain was 32.8 μM, yielding a favorable selectivity index of over 19. mdpi.com In another study, an anti-influenza benzamide derivative, compound 2c, was reported to have an antiviral selectivity index of 30. These data provide an early indication of a compound's potential for a favorable safety profile in subsequent in vivo studies.

Table 5: Selectivity Index of Antiviral Benzamide Derivatives

| Compound | Antiviral EC₅₀ | Cytotoxicity CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|

| NC-5 | 32.8 µM | > 640 µM | > 19.5 |

| Compound 2c | 1.3 µM | ~39 µM | 30 |

Future Research Directions and Translational Perspectives for N Cyclopropyl 4 1h Pyrrol 1 Yl Benzamide in Academic Research

Advanced Lead Optimization Strategies

Lead optimization is a critical, iterative process in drug discovery aimed at refining a lead compound to enhance its therapeutic potential and minimize adverse effects. patsnap.com For N-cyclopropyl-4-(1H-pyrrol-1-yl)benzamide, advanced lead optimization would involve a multi-pronged approach combining computational modeling, medicinal chemistry techniques, and detailed biological evaluations. patsnap.com

A fundamental strategy is the systematic analysis of its Structure-Activity Relationships (SAR). patsnap.com This involves synthesizing a series of analogues to identify which functional groups are crucial for its biological activity. patsnap.com For instance, modifications could be made to the cyclopropyl (B3062369) ring, the pyrrole (B145914) moiety, or the substitution pattern on the benzamide (B126) core to probe their influence on target binding and efficacy.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the optimization process. patsnap.com These techniques can predict how structural changes might affect the compound's interaction with its biological target, allowing for a more rational design of new analogues. patsnap.comnih.gov Pharmacokinetic optimization is another key aspect, focusing on improving the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound. patsnap.comnih.gov This may involve chemical modifications to enhance solubility, metabolic stability, and bioavailability. patsnap.com

An example of lead optimization in a related series of compounds involved the synthesis of aryl sulfonamides, where it was found that an amide was superior to a carboxylic acid in the para position for antiproliferative activity. nih.gov The most potent compound from that series demonstrated low micromolar IC50 values for growth inhibition and was not susceptible to the P-glycoprotein drug efflux pump. nih.gov

| Strategy | Objective | Techniques |

| Structure-Activity Relationship (SAR) Analysis | Enhance potency and selectivity | Systematic structural modifications, biological testing |

| Computational Modeling | Predict binding affinity and activity | Molecular docking, QSAR, virtual screening |

| Pharmacokinetic (ADME) Optimization | Improve drug-like properties | Prodrug design, formulation adjustments, structural modification |

| Safety and Toxicity Assessment | Identify potential adverse effects | Early-stage in vitro and in vivo toxicity screening |

Novel Chemical Space Exploration within the this compound Scaffold

Exploring novel chemical space around the this compound scaffold is essential for discovering analogues with improved properties and potentially new biological activities. univr.it This exploration can be guided by principles of medicinal chemistry, such as bioisosteric replacement and scaffold hopping. nih.gov Natural products serve as a rich source of inspiration for exploring unique chemical spaces not typically found in synthetic compound libraries. univr.it

Key areas for modification on the scaffold include:

The Cyclopropyl Group: This small, strained ring is a bioisostere for other groups and can be replaced with alternative small cycloalkanes (e.g., cyclobutyl) or unsaturated systems to probe the impact on binding and metabolic stability. nih.gov

The Pyrrole Ring: The pyrrole can be substituted at various positions or replaced with other five- or six-membered heterocycles (e.g., thiazole, pyrazole (B372694), pyridine) to alter electronic properties and hydrogen bonding capabilities. nih.gov

The Benzamide Linker: The amide bond can be replaced with other linkers, such as sulfonamides, esters, or reversed amides, to explore different geometries and interactions with the target protein.

The Phenyl Ring: Substituents can be introduced onto the phenyl ring to modulate lipophilicity, electronic character, and steric profile, potentially leading to enhanced target engagement and selectivity.

A study on benzamide-based inhibitors of the Kv1.3 potassium channel demonstrated successful chemical space exploration by introducing modifications to the benzamide moiety and a central scaffold, leading to analogues with submicromolar IC50 values. nih.gov

Development of Multi-Targeting Agents based on this compound

The development of multi-targeting agents, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer. nih.gov The this compound scaffold can serve as a foundation for creating such agents by integrating pharmacophoric elements known to bind to different targets.

For example, by merging the structural features of this compound with those of a known kinase inhibitor, it might be possible to create a dual-action compound. One study successfully developed a dual-targeting inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway based on a pyrrole scaffold. nih.gov This compound showed potent activity against multidrug-resistant cancer cells. nih.gov Similarly, quinoline-based compounds have been explored as multi-target inhibitors in cancer research. mdpi.com This approach could lead to drugs with enhanced efficacy and a reduced likelihood of developing resistance.

Applications in Chemical Biology Probes

Chemical biology probes are essential tools for dissecting complex biological processes. nih.gov The this compound scaffold can be derivatized to create such probes, enabling the identification of its cellular targets and the elucidation of its mechanism of action.

Strategies for developing chemical probes from this scaffold include:

Affinity-based probes: Attaching a reactive group or a photoaffinity label to the molecule allows for the covalent labeling and subsequent identification of its binding partners within the cell.

Fluorescent probes: Incorporating a fluorophore into the structure enables the visualization of the compound's subcellular localization and its interactions with target proteins using advanced microscopy techniques.

Biotinylated probes: Adding a biotin (B1667282) tag facilitates the isolation and purification of the target protein-probe complex using avidin-based affinity chromatography. nih.gov

The development of such probes would be invaluable for validating the therapeutic targets of this compound and understanding its broader biological effects. scispace.com

Design of Next-Generation this compound Analogues for Specific Therapeutic Areas

The versatility of the this compound scaffold makes it an attractive starting point for designing next-generation analogues tailored for specific diseases.

Oncology: Several studies have highlighted the anticancer potential of compounds containing pyrrole and sulfonamide moieties. nih.govnih.govmdpi.com For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity, with one compound bearing an 8-quinolinyl moiety showing potent activity against HCT-116, MCF-7, and HeLa cell lines with IC50 values of 3, 5, and 7 µM, respectively. nih.govnih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.govnih.gov Future designs could focus on optimizing these anticancer properties.

Infectious Diseases: Pyrrole derivatives have also been investigated as potential antimicrobial agents. One study reported the synthesis of pyrrole derivatives as potential antitubercular agents. plos.org Another study designed and synthesized fifty-three amide derivatives containing cyclopropane (B1198618) and evaluated their in vitro antibacterial and antifungal activities, with some compounds showing moderate to excellent activity. nih.gov By modifying the this compound scaffold, it may be possible to develop new agents to combat bacterial and fungal infections.

Neurology: Chronic inflammation mediated by activated microglial cells is implicated in various neurodegenerative diseases. nih.gov A study on substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridine derivatives found that SO2-substituted compounds were effective in attenuating nitric oxide production in activated microglial cells, with IC50 values in the low micromolar range. nih.gov The most potent compound also blocked the release of several pro-inflammatory cytokines. nih.gov This suggests that analogues of this compound could be designed to have neuroprotective and anti-inflammatory effects for the treatment of neurological disorders.

| Therapeutic Area | Design Strategy | Supporting Evidence |

| Oncology | Incorporate moieties known for anticancer activity (e.g., quinolinyl groups). | N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides show potent anticancer activity (IC50 = 3-7 µM). nih.govnih.gov |

| Infectious Diseases | Modify the scaffold to enhance antimicrobial properties. | Pyrrole derivatives show antitubercular potential; cyclopropane amides exhibit antibacterial/antifungal activity. nih.govplos.org |

| Neurology | Design analogues with anti-inflammatory effects on microglial cells. | SO2-substituted tetrahydropyridine (B1245486) derivatives attenuate nitric oxide and cytokine release in microglial cells. nih.gov |

Q & A

Q. What advanced analytical methods resolve data contradictions in structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.